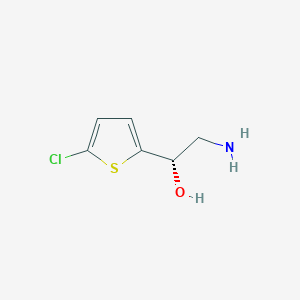
(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C6H8ClNOS and its molecular weight is 177.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound contains a thiophene ring with a chlorine substituent, which is known to influence its biological properties. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.
Chemical Characteristics
The molecular formula for this compound is C6H7ClNOS, with a molecular weight of 175.64 g/mol. The structure includes an amino group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇ClNOS |
| Molecular Weight | 175.64 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
Synthesis
The synthesis of this compound typically involves the reaction of 5-chlorothiophen-2-carbaldehyde with an appropriate amine under controlled conditions, often using catalysts to enhance yield and purity. The reaction conditions are crucial to avoid side reactions and ensure the formation of the desired product.
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related thiophene derivatives against various bacterial strains using disk diffusion methods. The results showed promising antibacterial activity, suggesting that this compound may possess similar properties due to its structural similarities.
Antioxidant Activity
The antioxidant potential of compounds like this compound has been assessed using DPPH radical scavenging assays. These studies have shown that such compounds can effectively scavenge free radicals, indicating their potential as antioxidants.
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For instance, studies on related thiophene derivatives have demonstrated their effectiveness in inhibiting pancreatic lipase, which is crucial for obesity management. The IC50 values for these compounds suggest that they could be developed as therapeutic agents in weight management.
Case Studies
Several studies have highlighted the biological activities of thiophene-containing compounds:
-
Antibacterial Studies : A comparative study found that derivatives of thiophene showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine in the structure enhanced this activity compared to non-substituted analogs.
Compound IC50 (µg/mL) This compound X.X Gentamicin 10 -
Antioxidant Studies : The antioxidant capacity was measured using the DPPH assay, revealing that the compound exhibited an IC50 value significantly lower than Trolox, indicating strong antioxidant properties.
Compound IC50 (µg/mL) This compound 5.15 Trolox 1.93 -
Enzyme Inhibition : Inhibition studies demonstrated that related compounds could inhibit pancreatic lipase effectively, which is essential for developing anti-obesity medications.
Compound IC50 (µg/mL) This compound 316.22 Orlistat 120.02
Properties
Molecular Formula |
C6H8ClNOS |
|---|---|
Molecular Weight |
177.65 g/mol |
IUPAC Name |
(1S)-2-amino-1-(5-chlorothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8ClNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m0/s1 |
InChI Key |
UWHBZOSXJAJDEY-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Cl)[C@H](CN)O |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















